2-Bromooxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromooxazole-5-carboxamide is a heterocyclic organic compound that features a bromine atom at the second position and a carboxamide group at the fifth position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromooxazole-5-carboxamide typically involves the bromination of oxazole derivatives. One common method starts with the preparation of oxazole-5-carboxamide, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process often includes recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromooxazole-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Substitution Products: Various substituted oxazole derivatives.
Oxidation Products: Oxidized forms of the oxazole ring.
Reduction Products: Reduced oxazole derivatives.
Scientific Research Applications
2-Bromooxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Bromooxazole-5-carboxamide largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The bromine atom and the carboxamide group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and engage in π-π stacking interactions with target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Bromooxazole: Lacks the carboxamide group, making it less versatile in certain applications.
Oxazole-5-carboxamide: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
2-Bromothiazole-5-carboxamide: Contains a sulfur atom instead of oxygen, leading to different chemical properties and reactivity
Uniqueness: 2-Bromooxazole-5-carboxamide is unique due to the presence of both the bromine atom and the carboxamide group, which confer distinct reactivity and binding properties. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C4H3BrN2O2 |
---|---|
Molecular Weight |
190.98 g/mol |
IUPAC Name |
2-bromo-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C4H3BrN2O2/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8) |
InChI Key |
FYCIWZZLFVDUIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.